molecular formula C20H13ClN4O3 B2900937 N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide CAS No. 476634-12-5

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide

Cat. No.: B2900937
CAS No.: 476634-12-5
M. Wt: 392.8
InChI Key: ACZIGGYVOAHYLP-UHFFFAOYSA-N
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Description

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide is a synthetic compound that belongs to the benzimidazole family. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of both benzimidazole and nitrobenzamide moieties in its structure contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide typically involves a multi-step process. One common method starts with the preparation of the benzimidazole core, which is then functionalized to introduce the phenyl, chloro, and nitro groups. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, condensation, and nitration, followed by purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can result in various substituted benzimidazole derivatives.

Scientific Research Applications

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1H-benzimidazol-2-yl)phenyl]-N,N-dimethylamine
  • N-[4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]-1-[(E)-phenyldiazenyl]-1-phenylmethanimine
  • N-[4-(1H-benzimidazol-2-yl)phenyl]-3-phenylpropanamide

Uniqueness

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide is unique due to the presence of both the benzimidazole and nitrobenzamide moieties, which contribute to its distinct chemical and biological properties. This combination of functional groups allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN4O3/c21-13-7-10-18(25(27)28)15(11-13)20(26)22-14-8-5-12(6-9-14)19-23-16-3-1-2-4-17(16)24-19/h1-11H,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZIGGYVOAHYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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